molecular formula C8H6O4 B14853696 2-Formyl-6-hydroxybenzoic acid

2-Formyl-6-hydroxybenzoic acid

Cat. No.: B14853696
M. Wt: 166.13 g/mol
InChI Key: HBZPATAKQIDUTN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-6-hydroxybenzoic acid can be synthesized through several methods. One common approach is the Duff reaction, which involves the formylation of phenols using hexamethylenetetramine (HMTA) in the presence of an acid catalyst. Another method is the Reimer-Tiemann reaction, which uses chloroform and a strong base to introduce the formyl group ortho to the hydroxyl group on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The Duff reaction, due to its simplicity and relatively mild conditions, is often preferred for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Scientific Research Applications

2-Formyl-6-hydroxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-6-hydroxybenzoic acid involves its interaction with various molecular targets. The formyl and hydroxyl groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Formyl-6-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid: Lacks the formyl group, primarily used in skincare products.

    p-Hydroxybenzoic Acid: Has the hydroxyl group in the para position, used as a preservative.

    Protocatechuic Acid: Contains two hydroxyl groups, known for its antioxidant properties.

Properties

IUPAC Name

2-formyl-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPATAKQIDUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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